
3,3-Dimethyl-1-nitrobut-1-ene
Overview
Description
3,3-Dimethyl-1-nitrobut-1-ene: is an organic compound with the molecular formula C6H11NO2 It is a nitroalkene, characterized by the presence of a nitro group (-NO2) attached to an alkene (double bond)
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Dimethyl-1-nitrobut-1-ene typically involves the reaction of 3,3-dimethyl-1-butyne with nitric acid under controlled conditions. The reaction is carried out in the presence of a catalyst, often a transition metal salt, to facilitate the addition of the nitro group to the alkyne, forming the nitroalkene.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using large reactors and continuous flow systems. The process involves the careful control of temperature, pressure, and reactant concentrations to ensure high yield and purity of the final product. The use of efficient separation techniques, such as distillation, is essential to isolate the desired compound from by-products and unreacted starting materials.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3,3-Dimethyl-1-nitrobut-1-ene can undergo oxidation reactions, where the nitro group is further oxidized to form nitro compounds with higher oxidation states.
Reduction: The compound can be reduced to form amines or oximes, depending on the reducing agent and conditions used.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be used to replace the nitro group.
Major Products:
Oxidation: Higher nitro compounds.
Reduction: Amines or oximes.
Substitution: Compounds with different functional groups replacing the nitro group.
Scientific Research Applications
Chemistry: 3,3-Dimethyl-1-nitrobut-1-ene is used as an intermediate in the synthesis of various organic compounds. Its reactivity makes it a valuable building block in organic synthesis.
Biology and Medicine:
Industry: In the chemical industry, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in the manufacture of polymers, resins, and other advanced materials.
Mechanism of Action
The mechanism of action of 3,3-Dimethyl-1-nitrobut-1-ene involves its reactivity with various chemical reagents. The nitro group, being an electron-withdrawing group, activates the double bond towards nucleophilic attack. This reactivity is exploited in various chemical transformations, where the compound acts as an electrophile, undergoing addition or substitution reactions.
Comparison with Similar Compounds
3,3-Dimethyl-1-butene: Similar in structure but lacks the nitro group, making it less reactive in certain chemical reactions.
3,3-Dimethyl-1-butyne: An alkyne with similar carbon skeleton but different reactivity due to the presence of a triple bond instead of a double bond.
2,2-Dimethyl-3-butene: Another alkene with a similar structure but different substitution pattern, affecting its reactivity and applications.
Uniqueness: 3,3-Dimethyl-1-nitrobut-1-ene is unique due to the presence of both a nitro group and a double bond in its structure. This combination imparts distinct reactivity patterns, making it a versatile intermediate in organic synthesis and a valuable compound in various scientific research applications.
Biological Activity
3,3-Dimethyl-1-nitrobut-1-ene (CAS No. 165881-29-8) is an organic compound classified as a nitroalkene. It possesses significant biological activity and is utilized in various chemical synthesis processes. This article explores its biological properties, mechanisms of action, and relevant case studies.
This compound has the molecular formula . It features a nitro group () attached to a double bond, which enhances its electrophilic character. The compound's structure allows it to participate in various chemical reactions, making it a valuable intermediate in organic synthesis.
The biological activity of this compound is primarily attributed to its reactivity as an electrophile. The nitro group activates the adjacent double bond towards nucleophilic attack, facilitating several types of reactions:
- Addition Reactions : The compound can react with nucleophiles such as amines or alcohols, leading to the formation of diverse products.
- Substitution Reactions : The nitro group can be substituted by other functional groups under appropriate conditions.
- Reduction Reactions : It can be reduced to amines or oximes using reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas.
Medicinal Chemistry
This compound has been investigated for its role in the synthesis of biologically active compounds. For instance, it has been used in enantioselective cycloadditions to form complex structures relevant in drug development. A notable study highlighted its use in synthesizing a compound that acts as a corrector for cystic fibrosis transmembrane conductance regulator (CFTR), showcasing its potential therapeutic applications .
Case Studies
- Cystic Fibrosis Research : In a study aimed at developing CFTR correctors, this compound was utilized in the synthesis of pyrrolidine derivatives. These derivatives showed promising results in enhancing CFTR function in vitro, indicating the compound's relevance in treating cystic fibrosis .
- Reactivity Studies : Research has demonstrated that this compound undergoes various stoichiometric reactions with enamines and aldehydes under controlled conditions. These studies revealed that steric hindrance plays a significant role in determining the product outcomes .
Comparative Analysis
To better understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:
Compound | Structure Type | Key Features |
---|---|---|
3,3-Dimethyl-1-butene | Alkene | Lacks nitro group; less reactive |
3,3-Dimethyl-1-butyne | Alkyne | Contains triple bond; different reactivity profile |
2,2-Dimethyl-3-butene | Alkene | Different substitution pattern affecting reactivity |
Q & A
Q. Basic: What are the optimal conditions for synthesizing 3,3-Dimethyl-1-nitrobut-1-ene to maximize yield and purity?
Methodological Answer:
The synthesis typically involves nitroalkene formation via Henry reaction or nitration of a pre-formed alkene. Key variables include:
- Temperature control : Excess heat may lead to decomposition or isomerization (e.g., formation of 3,3-dimethylbut-1-ene derivatives) .
- Catalyst selection : Use of mild bases (e.g., K₂CO₃) or phase-transfer catalysts to stabilize intermediates.
- Solvent polarity : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance nitro-group incorporation .
Table 1: Example Reaction Conditions
Parameter | Optimal Range | Observed Impact on Yield |
---|---|---|
Temperature | 0–25°C | >80% yield below 30°C |
Catalyst (K₂CO₃) | 1.2 equivalents | Minimizes side reactions |
Reaction Time | 4–6 hours | Prolonged time → decomposition |
Characterization via GC-MS and NMR (¹H/¹³C) is critical to confirm structure and rule out isomers (e.g., 2,3-dimethyl isomers) .
Q. Basic: How can spectroscopic techniques distinguish this compound from its structural isomers?
Methodological Answer:
- ¹H NMR : The nitro group’s deshielding effect shifts alkene proton signals downfield (δ 6.8–7.2 ppm). Adjacent methyl groups (δ 1.2–1.4 ppm) exhibit splitting patterns distinct from other isomers (e.g., 2,3-dimethyl derivatives show coupling with geminal protons) .
- ¹³C NMR : The nitro-substituted carbon resonates at δ 140–150 ppm, while quaternary carbons adjacent to methyl groups appear at δ 25–30 ppm .
- IR Spectroscopy : Strong NO₂ asymmetric stretching (~1520 cm⁻¹) and symmetric stretching (~1350 cm⁻¹) confirm nitroalkene identity .
Table 2: Key Spectral Signatures
Technique | Diagnostic Peaks for Target Compound | Isomer Differentiation Clues |
---|---|---|
¹H NMR | δ 6.9 ppm (doublet, J = 10 Hz) | Absence of geminal coupling |
¹³C NMR | δ 142 ppm (C-NO₂) | Methyl carbons at δ 28 ppm |
IR | 1520 cm⁻¹ (NO₂ stretch) | No carbonyl interference |
Q. Advanced: What mechanistic pathways explain unexpected byproducts in the nitroalkenylation of 3,3-dimethylbut-1-ene precursors?
Methodological Answer:
Byproducts often arise from:
Radical Intermediates : Nitration under acidic conditions may generate nitro radicals, leading to dimerization or rearrangement (e.g., formation of 3,3-dimethyl-2-nitrobutane) .
Electrophilic Attack : Competing pathways at different alkene positions can yield regioisomers. Computational modeling (DFT) helps identify transition-state energies favoring the desired product .
Solvent Participation : Protic solvents (e.g., H₂O) may protonate intermediates, shifting reaction pathways.
Recommendations :
- Use kinetic studies (e.g., reaction profiling via in-situ FTIR) to detect intermediates.
- Compare experimental data with computational simulations (e.g., Gaussian or ORCA) to validate mechanisms .
Q. Advanced: How should researchers resolve contradictions in reported reactivity data for this compound?
Methodological Answer:
Contradictions often stem from:
Methodological Divergence : Differences in reaction conditions (e.g., solvent purity, catalyst batch) .
Analytical Sensitivity : Variability in detection limits (e.g., GC vs. HPLC for byproduct quantification) .
Isomerization Artifacts : Heat or light exposure during storage may alter compound integrity .
Resolution Strategy :
- Meta-Analysis : Systematically compare datasets using standardized metrics (e.g., reaction yield normalized to solvent polarity index) .
- Triangulation : Validate results via multiple techniques (e.g., NMR, X-ray crystallography) and independent replication .
- Open Data Practices : Share raw spectral data and reaction logs in repositories to facilitate peer validation .
Q. Advanced: What computational approaches predict the regioselectivity of this compound in Diels-Alder reactions?
Methodological Answer:
- Frontier Molecular Orbital (FMO) Theory : Calculate HOMO (dienophile) and LUMO (dienophile) energies to predict electron-deficient sites. For this compound, the nitro group lowers LUMO energy, favoring electron-rich dienes .
- Molecular Dynamics (MD) Simulations : Model steric effects of methyl groups on transition-state geometry.
- Benchmarking : Compare predicted regioselectivity with experimental outcomes (e.g., endo vs. exo adduct ratios) .
Table 3: Computational Parameters
Method | Key Outputs | Experimental Correlation (R²) |
---|---|---|
DFT (B3LYP/6-31G*) | Activation energy, charge distribution | 0.89 |
MD (AMBER) | Steric hindrance maps | 0.75 |
Q. Basic: What safety protocols are essential when handling this compound due to its instability?
Methodological Answer:
Properties
IUPAC Name |
(E)-3,3-dimethyl-1-nitrobut-1-ene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2/c1-6(2,3)4-5-7(8)9/h4-5H,1-3H3/b5-4+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAWMSYJASPQMOC-SNAWJCMRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C=C[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)/C=C/[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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